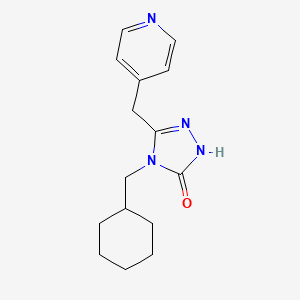![molecular formula C20H20N4O4 B4255251 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4255251.png)
1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine
Overview
Description
1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine, also known as FPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPPP is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine is not fully understood. However, it has been shown to bind to dopamine receptors in the brain, which may explain its potential as an antipsychotic agent. 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has also been shown to have vasodilatory effects, which may be due to its ability to activate potassium channels in smooth muscle cells.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been shown to increase dopamine levels in the brain, which could explain its potential as an antipsychotic agent. 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has also been shown to have vasodilatory effects, which could be useful in the treatment of cardiovascular diseases. Additionally, 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been shown to have potential anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine in lab experiments is its potential as a novel antipsychotic agent. 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has also been shown to have vasodilatory effects, which could be useful in cardiovascular research. However, limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine research include further studies on its mechanism of action and potential side effects. Additionally, 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine could be studied for its potential as a treatment for cardiovascular diseases and cancer. Further research could also explore the use of 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine in combination with other drugs to enhance its effects.
Scientific Research Applications
1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been shown to have potential as a novel antipsychotic agent due to its ability to bind to dopamine receptors in the brain. Additionally, 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has been shown to have potential as a vasodilator, which could be useful in the treatment of cardiovascular diseases. 1-(2-furoyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine has also been studied for its potential anticancer properties.
properties
IUPAC Name |
furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19(17-13-15(21-22-17)14-28-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20(26)18-7-4-12-27-18/h1-7,12-13H,8-11,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJTQPMDIXHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B4255168.png)
![2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4255179.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol](/img/structure/B4255184.png)
![(3R*,4R*)-1-[(2E)-3-(3-chlorophenyl)-2-propenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4255187.png)
![4-(3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B4255192.png)
![2-(1-{[1-(4-methoxy-2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4255193.png)
![1-(4-{[(3-cyclopentylpropyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4255206.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4255214.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B4255221.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4255231.png)
![N-cyclopropyl-4-methoxy-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4255245.png)

![4-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B4255271.png)
